1,1,2,2-Tetramethoxycyclohexane

Organic Synthesis Protecting Group Reagents Process Chemistry

1,1,2,2-Tetramethoxycyclohexane (CAS 163125-34-6), also known as cyclohexane-1,2-dione bis(dimethyl acetal), is a cyclic acetal reagent with the molecular formula C₁₀H₂₀O₄. It is primarily employed in organic synthesis as a precursor to the cyclohexane-1,2-diacetal (CDA) protecting group, a methodology specifically developed for the selective masking of vicinal, diequatorial diols in carbohydrates and polyhydroxylated molecules.

Molecular Formula C10H20O4
Molecular Weight 204.26 g/mol
CAS No. 163125-34-6
Cat. No. B066116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-Tetramethoxycyclohexane
CAS163125-34-6
Molecular FormulaC10H20O4
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCOC1(CCCCC1(OC)OC)OC
InChIInChI=1S/C10H20O4/c1-11-9(12-2)7-5-6-8-10(9,13-3)14-4/h5-8H2,1-4H3
InChIKeyZGERRGRQKXRTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,2-Tetramethoxycyclohexane (CAS 163125-34-6) Technical Procurement Guide for Carbohydrate and Natural Product Synthesis


1,1,2,2-Tetramethoxycyclohexane (CAS 163125-34-6), also known as cyclohexane-1,2-dione bis(dimethyl acetal), is a cyclic acetal reagent with the molecular formula C₁₀H₂₀O₄ . It is primarily employed in organic synthesis as a precursor to the cyclohexane-1,2-diacetal (CDA) protecting group, a methodology specifically developed for the selective masking of vicinal, diequatorial diols in carbohydrates and polyhydroxylated molecules [1][2]. The compound is synthesized from 1,2-cyclohexanedione, methanol, and trimethyl orthoformate under acid catalysis [3].

Why 1,1,2,2-Tetramethoxycyclohexane Cannot Be Substituted by Common Acetalating Agents in Diequatorial Diol Protection


Generic substitution of 1,1,2,2-tetramethoxycyclohexane with standard acetalating agents (e.g., benzaldehyde dimethyl acetal, 2,2-dimethoxypropane) or even with alternative bis-acetal reagents like 2,2,3,3-tetramethoxybutane (TMB) is not feasible when the synthetic target requires selective protection of a trans-diequatorial diol. Classical cyclic acetal protecting group strategies generally fail to mask diols with diequatorial stereochemistry [1]. While TMB-derived butane 2,3-bisacetal (BBA) provides an alternative for large-scale applications, 1,1,2,2-tetramethoxycyclohexane remains the prototypical reagent for introducing the CDA group, whose conformational rigidity and distinct NMR signatures are often critical for downstream stereoselective transformations in complex oligosaccharide and natural product synthesis [2][3].

Quantitative Differentiation Evidence for 1,1,2,2-Tetramethoxycyclohexane


Synthesis Yield of 1,1,2,2-Tetramethoxycyclohexane Compared to 2,2,3,3-Tetramethoxybutane

The synthesis of 1,1,2,2-tetramethoxycyclohexane from 1,2-cyclohexanedione proceeds with a 73% isolated yield after distillation [1]. In comparison, the synthesis of 2,2,3,3-tetramethoxybutane (TMB), a structurally related alternative bis-acetal reagent, from 2,3-butanedione was reported with a lower isolated yield of 53% after distillation [2].

Organic Synthesis Protecting Group Reagents Process Chemistry

Commercially Available Purity Specification of 1,1,2,2-Tetramethoxycyclohexane

A commercial vendor technical datasheet specifies a minimum purity of 95% for 1,1,2,2-tetramethoxycyclohexane . While alternative bis-acetal reagents such as 2,2,3,3-tetramethoxybutane (TMB) are also commercially available, direct purity specification comparisons from a single supplier are not uniformly reported across all vendors.

Chemical Procurement Reagent Quality Analytical Specification

Protection Efficiency: CDA Formation Yield Compared to Alternative BBA Protection

Protection of methyl-α-D-mannopyranoside with 1,1,2,2-tetramethoxycyclohexane to install the cyclohexane-1,2-diacetal (CDA) group proceeds in 41-46% isolated yield after column chromatography and crystallization [1]. In a separate study using a different substrate (quinic acid), protection with 2,2,3,3-tetramethoxybutane (TMB) to install the butane 2,3-bisacetal (BBA) group was reported with an 81% isolated yield [2].

Carbohydrate Chemistry Protecting Group Efficiency Synthetic Methodology

Selectivity for Vicinal Diequatorial Diols: Unique Capability Among Protecting Group Strategies

The reaction of 1,1,2,2-tetramethoxycyclohexane with monosaccharides selectively protects vicinal, diequatorial diol functionality as a cyclohexane-1,2-diacetal (CDA) [1][2]. Classical cyclic acetal protecting group strategies (e.g., benzylidene, isopropylidene) are generally unable to mask diols with this stereochemistry [1].

Carbohydrate Chemistry Regioselectivity Stereoselectivity

NMR Diagnostic Utility: CDA vs. BBA and Dispoke Protecting Groups

The cyclohexane-1,2-diacetal (CDA) group derived from 1,1,2,2-tetramethoxycyclohexane exhibits characteristic cyclohexyl resonances in ¹H NMR spectra, which are more complex than the diagnostic singlets observed for the butane 2,3-bisacetal (BBA) group derived from 2,2,3,3-tetramethoxybutane (TMB) [1]. The rigidity of the CDA framework provides conformational control, but the BBA singlets minimize spectral overlap, offering an advantage in complex mixture analysis [1].

Analytical Chemistry NMR Spectroscopy Structural Elucidation

Stability of CDA Protecting Group Under Basic and Nucleophilic Conditions

The cyclohexane-1,2-diacetal (CDA) group derived from 1,1,2,2-tetramethoxycyclohexane is stable to a wide range of reaction conditions, particularly those involving bases and nucleophiles . In contrast, classical acetal protecting groups like isopropylidene acetals may be more labile under acidic conditions [1].

Protecting Group Stability Reaction Compatibility Synthetic Strategy

Optimal Application Scenarios for 1,1,2,2-Tetramethoxycyclohexane


Selective Protection of Vicinal Diequatorial Diols in Carbohydrate Synthesis

1,1,2,2-Tetramethoxycyclohexane is the reagent of choice for introducing the cyclohexane-1,2-diacetal (CDA) protecting group, a methodology specifically designed to mask vicinal, diequatorial diol functionality in monosaccharides [1]. This selective protection is unattainable with classical acetal strategies, enabling the synthesis of complex oligosaccharide building blocks [1].

Synthesis of Conformationally Rigid Intermediates for Stereoselective Transformations

The conformational rigidity imparted by the CDA group, derived from 1,1,2,2-tetramethoxycyclohexane, can be exploited to control stereochemistry in subsequent reactions [2]. This rigidity is a key differentiator from alternative bis-acetal protecting groups such as BBA, which may offer less conformational constraint [2].

Preparation of CDA-Protected Glycosyl Donors for Chemoselective Glycosylation

CDA-protected thioglycosides exhibit modulated anomeric reactivity, enabling their use as chemoselective glycosyl donors in one-pot oligosaccharide assembly [3]. 1,1,2,2-Tetramethoxycyclohexane is the essential reagent for accessing this reactivity profile, which is distinct from that of fully acylated or other acetal-protected donors [3].

Synthesis of Shikimate and Quinate Derivatives Using Alternative TMB Reagent

For large-scale synthesis of shikimate and quinate derivatives where diequatorial diol protection is required, the alternative reagent 2,2,3,3-tetramethoxybutane (TMB) may be preferred due to lower cost and simpler NMR spectra [4]. Procurement of 1,1,2,2-tetramethoxycyclohexane should be reserved for applications where CDA's unique conformational rigidity or established literature precedence is critical [2].

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